16alpha-Hydroxypregnenolone

Description

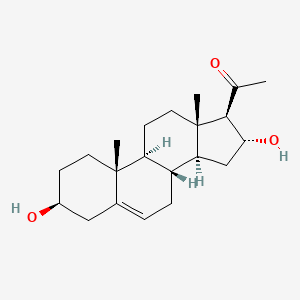

Structure

2D Structure

3D Structure

Properties

CAS No. |

520-88-7 |

|---|---|

Molecular Formula |

C21H32O3 |

Molecular Weight |

332.5 g/mol |

IUPAC Name |

1-[(3S,8S,9S,10R,13S,14S,16R,17R)-3,16-dihydroxy-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]ethanone |

InChI |

InChI=1S/C21H32O3/c1-12(22)19-18(24)11-17-15-5-4-13-10-14(23)6-8-20(13,2)16(15)7-9-21(17,19)3/h4,14-19,23-24H,5-11H2,1-3H3/t14-,15+,16-,17-,18+,19-,20-,21-/m0/s1 |

InChI Key |

ZAKJZPQDUPCXSD-YRWKUUEZSA-N |

SMILES |

CC(=O)C1C(CC2C1(CCC3C2CC=C4C3(CCC(C4)O)C)C)O |

Isomeric SMILES |

CC(=O)[C@H]1[C@@H](C[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC=C4[C@@]3(CC[C@@H](C4)O)C)C)O |

Canonical SMILES |

CC(=O)C1C(CC2C1(CCC3C2CC=C4C3(CCC(C4)O)C)C)O |

Other CAS No. |

520-88-7 |

physical_description |

Solid |

Synonyms |

3 alpha,16 alpha-dihydroxypregn-5-en-20-one 3 beta,16 alpha-dihydroxypregn-5-en-20-one 3 beta,16 beta-dihydroxypregn-5-en-20-one |

Origin of Product |

United States |

Biosynthesis and Enzymatic Transformations of 16alpha Hydroxypregnenolone

Precursor Substrate Utilization

The creation of 16alpha-hydroxypregnenolone relies on the availability of specific steroid substrates that can be acted upon by hydroxylating enzymes. The efficiency and outcome of this synthesis are highly dependent on the initial precursor molecule.

Pregnenolone (B344588) is the foundational C21 steroid, derived from cholesterol, from which all other steroid hormones are synthesized. reactome.orghmdb.ca It serves as a crucial substrate for the enzyme Cytochrome P450 17A1 (CYP17A1), which primarily catalyzes its conversion to 17α-hydroxypregnenolone. nih.govhmdb.ca However, research indicates that under normal physiological conditions, human CYP17A1 does not catalyze the 16α-hydroxylation of pregnenolone. nih.govnih.gov Studies using transfected cells have shown that while pregnenolone is converted to 17α-hydroxypregnenolone and subsequently dehydroepiandrosterone (B1670201), no 16α-hydroxypregnenolone product is detected. nih.gov This strict regioselectivity may be due to a hydrogen bond between the 3β-hydroxy group of pregnenolone and the amino acid asparagine-202 within the enzyme's active site, which orients the molecule for hydroxylation exclusively at the C17 position. nih.gov

Despite the lack of direct conversion by CYP17A1, this compound has been identified in biological systems, particularly in specific pathological states. For instance, research has pointed to high production rates of this compound in the salt-losing form of congenital adrenal hyperplasia, suggesting its formation may be significant under certain pathophysiological conditions. nih.gov

In contrast to pregnenolone, progesterone (B1679170) is a well-established precursor for the synthesis of 16α-hydroxylated steroids via the action of human CYP17A1. nih.govnih.gov This enzyme metabolizes progesterone into two main products: the canonical 17α-hydroxyprogesterone and the less common 16α-hydroxyprogesterone. nih.govnih.govresearchgate.net In humans, approximately 10% to 30% of progesterone metabolized by CYP17A1 is converted into 16α-hydroxyprogesterone. nih.govnih.gov This reaction is a notable example of the enzyme's catalytic promiscuity. nih.gov The formation of 16α-hydroxyprogesterone from progesterone has been confirmed in various human steroidogenic tissues, including the fetal adrenal gland and adult testis. nih.gov

Table 1: Precursor Utilization in 16α-Hydroxylation by CYP17A1

| Precursor | Primary Product(s) | 16α-Hydroxylated Product | Notes |

|---|---|---|---|

| Pregnenolone | 17α-Hydroxypregnenolone, Dehydroepiandrosterone | Not detected under normal conditions. nih.govnih.gov | Strict regiospecificity of CYP17A1 prevents 16α-hydroxylation. nih.gov |

| Progesterone | 17α-Hydroxyprogesterone, 16α-Hydroxyprogesterone | Yes, accounts for 10-30% of product formation. nih.govnih.gov | Demonstrates the catalytic versatility of human CYP17A1. nih.gov |

Key Enzymatic Activities in 16alpha-Hydroxylation

The synthesis of 16α-hydroxylated steroids is governed by specific enzymes that exhibit remarkable precision in their catalytic action. Understanding these enzymes is critical to comprehending the formation of this compound and related compounds.

Cytochrome P450 17A1 (CYP17A1), also known as steroid 17α-hydroxylase/17,20-lyase, is the key enzyme responsible for the 16α-hydroxylation of progesterone. nih.govresearchgate.net It is a member of the cytochrome P450 superfamily of monooxygenases, which are involved in the metabolism of a wide array of compounds, including steroids. wikipedia.orgmdpi.com CYP17A1 is located in the endoplasmic reticulum of steroidogenic tissues such as the adrenal cortex and gonads. wikipedia.org

CYP17A1 is a bifunctional enzyme, possessing both 17α-hydroxylase and 17,20-lyase activities, which are critical for the production of glucocorticoids and sex steroids, respectively. nih.govwikipedia.orgnih.gov

17α-Hydroxylase Activity : This function involves the addition of a hydroxyl group (-OH) to the 17th carbon position of pregnenolone and progesterone. wikipedia.orgtaylorandfrancis.com This step is essential for the synthesis of cortisol. nih.govnih.gov The products are 17α-hydroxypregnenolone and 17α-hydroxyprogesterone. researchgate.net

17,20-Lyase Activity : This function involves the cleavage of the carbon-carbon bond between C17 and C20 of 17α-hydroxypregnenolone and, to a much lesser extent, 17α-hydroxyprogesterone. nih.govnih.gov This reaction is necessary for the production of C19 steroids, which are the precursors to all androgens and estrogens. nih.govnih.gov The primary products are dehydroepiandrosterone (DHEA) and androstenedione (B190577). nih.govjensenlab.org

The presence and relative activities of these two functions determine the type of steroid hormone produced by a specific tissue. nih.gov For example, the presence of only 17α-hydroxylase activity leads to glucocorticoid production, whereas the presence of both activities is required for sex steroid synthesis. nih.gov

The ability of an enzyme to catalyze a reaction at a specific position on a substrate is known as regiospecificity. While CYP17A1's primary hydroxylase activity is at the C17 position, the human enzyme also demonstrates the ability to hydroxylate progesterone at the C16α position. nih.govnih.gov This regiospecificity can vary between species. nih.gov

The structural basis for this dual regiospecificity in humans has been investigated. The amino acid at position 105 within the enzyme plays a significant role. nih.gov Human and chimpanzee CYP17A1, which can both form 16α-hydroxyprogesterone, have an alanine (B10760859) residue at this position (Ala105). nih.gov In other mammalian species that produce little to no 16α-hydroxyprogesterone, this position is occupied by leucine (B10760876). nih.gov Mutating the human Ala105 to leucine significantly reduces the production of 16α-hydroxyprogesterone while increasing the formation of 17α-hydroxyprogesterone. nih.gov This suggests that the smaller alanine residue creates space in the active site, allowing progesterone to orient itself in a way that facilitates C16 hydroxylation, an orientation that is less favorable for the bulkier pregnenolone molecule. nih.gov

Table 2: Enzymatic Activities of Human CYP17A1

| Activity | Substrate(s) | Product(s) | Physiological Role |

|---|---|---|---|

| 17α-Hydroxylase | Pregnenolone, Progesterone | 17α-Hydroxypregnenolone, 17α-Hydroxyprogesterone | Essential for glucocorticoid (e.g., cortisol) synthesis. nih.gov |

| 16α-Hydroxylase | Progesterone | 16α-Hydroxyprogesterone | A minor, but significant, activity in humans. nih.gov |

| 17,20-Lyase | 17α-Hydroxypregnenolone, 17α-Hydroxyprogesterone | Dehydroepiandrosterone (DHEA), Androstenedione | Essential for sex steroid (androgen, estrogen) synthesis. nih.govnih.gov |

Cytochrome P450 17A1 (CYP17A1) as a Catalytic Enzyme

Structural Determinants of Enzymatic Activity (e.g., Ala105)

The regioselectivity of hydroxylation by the enzyme cytochrome P450 17A1 (CYP17A1) is significantly influenced by specific amino acid residues within its active site. While CYP17A1 is well-known for its 17α-hydroxylase and 17,20-lyase activities, its capacity to perform 16α-hydroxylation is of particular interest.

Notably, human CYP17A1 exhibits the ability to hydroxylate progesterone at the C16 position, yielding 16α-hydroxyprogesterone as a minor product, accounting for 10-30% of the total hydroxylated metabolites in some systems. nih.govnih.gov This 16α-hydroxylase activity is largely conferred by the presence of alanine at position 105 (Ala105) of the enzyme. nih.gov In many other mammalian species, this position is occupied by leucine, which results in significantly less or no 16α-hydroxyprogesterone formation. nih.govnih.gov

Studies involving site-directed mutagenesis have demonstrated that substituting Ala105 with leucine in human CYP17A1 leads to a marked decrease in 16α-hydroxylation of progesterone and a concurrent increase in 17α-hydroxylation. nih.govnih.gov It is proposed that the smaller alanine residue provides the necessary flexibility within the active site for progesterone to orient itself in a way that facilitates the 16α-hydroxylation reaction. The bulkier side chain of leucine is thought to create steric hindrance, preventing this alternative substrate positioning. nih.gov

It is crucial to distinguish, however, that this 16α-hydroxylase activity of CYP17A1 appears to be specific to Δ4-steroids like progesterone. Research indicates that pregnenolone, a Δ5-steroid, is not a substrate for 16α-hydroxylation by CYP17A1; it is hydroxylated exclusively at the C17 position. nih.govnih.gov This substrate specificity suggests that the C3-hydroxyl group and the A ring structure of pregnenolone may influence its orientation within the active site, precluding 16α-hydroxylation.

Involvement of Other Steroidogenic Enzymes (e.g., CYP11B, SRD5A, AKR1C2)

The downstream metabolism of this compound is not as extensively characterized as that of other major steroid hormones. However, research into the metabolic fate of the closely related compound, 16α-hydroxyprogesterone, provides insights into potential enzymatic transformations. While direct evidence for the metabolism of this compound by CYP11B, SRD5A, and AKR1C2 is limited in the available literature, the activity of these enzymes on other 16α-hydroxylated steroids suggests potential pathways.

In newborn rat adrenal cell cultures, 16α-hydroxyprogesterone has been shown to be a substrate for both 21-hydroxylase and 11β-hydroxylase (CYP11B1), leading to the formation of various 16α-hydroxylated corticosteroids. nih.gov This indicates that the 16α-hydroxyl group does not prevent further metabolism by key adrenal enzymes.

The enzymes of the aldo-keto reductase (AKR) superfamily, such as AKR1C2, are known to catalyze the reduction of ketosteroids. nih.govuniprot.org AKR1C2, in particular, exhibits broad substrate specificity, acting on positions 3, 17, and 20 of steroids. uniprot.org Similarly, steroid 5α-reductases (SRD5A) are responsible for the reduction of Δ4-3-ketosteroids. wikipedia.org While these enzymes are critical in general steroid metabolism, their specific activity on this compound has not been definitively established.

Tissue and Organ Localization of Biosynthetic Pathways

The production and metabolism of this compound are localized to specific steroidogenic tissues, with significant contributions from the adrenal glands, gonads, and the feto-placental unit, particularly during gestation.

The adrenal cortex is a primary site of steroid hormone synthesis. nih.gov The initial and rate-limiting step in steroidogenesis is the conversion of cholesterol to pregnenolone by the enzyme CYP11A1. nih.gov Pregnenolone then serves as a precursor for the synthesis of glucocorticoids, mineralocorticoids, and androgens through a series of enzymatic reactions. nih.govfullscript.com While the adrenal gland is a major site of pregnenolone metabolism, the specific pathways leading to significant production of this compound under normal physiological conditions are not fully elucidated. However, elevated levels of this compound and its downstream metabolite, 16alpha-hydroxyprogesterone (B136659), have been observed in certain forms of congenital adrenal hyperplasia, suggesting that under conditions of enzymatic blockade, precursor steroids can be shunted into alternative pathways, including 16α-hydroxylation. nih.gov In vitro studies with fetal adrenal tissue have shown the capacity to convert pregnenolone into various steroids, though the formation of this compound was not a prominent finding in some experiments. nih.gov

The gonads, namely the testes and ovaries, are also key sites of steroidogenesis, responsible for the production of sex hormones. researchgate.net In human fetal testes, pregnenolone is actively metabolized to produce androgens. umich.edu In vitro incubation of human fetal testes homogenates with pregnenolone has demonstrated its conversion to several steroids, including 17α-hydroxypregnenolone, dehydroepiandrosterone, and testosterone. umich.edu While the direct synthesis of this compound in the gonads is not a major reported pathway, the presence of steroidogenic enzymes capable of hydroxylation reactions suggests a potential for its formation.

The feto-placental unit plays a crucial role in steroid metabolism during pregnancy, with a dynamic interplay between fetal and placental enzymes. nih.gov Studies at mid-gestation have shown that this compound is metabolized within the feto-placental unit. nih.govoup.com In vitro experiments using placental tissue have demonstrated the conversion of radiolabeled this compound to 16α-hydroxyprogesterone. nih.gov This indicates the presence of 3β-hydroxysteroid dehydrogenase activity in the placenta that can act on this compound.

In the fetus, metabolites of this compound have been identified in various tissues. oup.com Following injection of labeled this compound into the feto-placental circulation, 16α-hydroxyprogesterone was isolated from the fetal adrenals, liver, and residual tissues. oup.com Furthermore, 16α-hydroxy-20α-dihydro-pregnenolone was found in the fetal liver and other tissues, indicating reductase activity. oup.com The concentrations of this compound increase as pregnancy progresses, with levels in the cord serum being significantly higher than in the maternal circulation, highlighting its fetal origin. nih.gov

The liver, particularly the fetal liver, is an important site of steroid metabolism. The fetal liver possesses a 16α-hydroxylase system that can use pregnenolone and dehydroepiandrosterone as substrates. nih.gov This enzymatic activity is crucial for the production of estriol (B74026) precursors during pregnancy. Studies have identified the presence of this compound metabolites in the fetal liver, further confirming its role in the biotransformation of this steroid. nih.govoup.com

Interactive Data Tables

| Enzyme | Substrate | Product | Tissue/System | Reference |

|---|---|---|---|---|

| CYP17A1 (with Ala105) | Progesterone | 16α-Hydroxyprogesterone | Human | nih.govnih.gov |

| CYP17A1 | Pregnenolone | 17α-Hydroxypregnenolone (No 16α-hydroxylation) | Human | nih.govnih.gov |

| 3β-Hydroxysteroid Dehydrogenase | This compound | 16α-Hydroxyprogesterone | Placenta | nih.gov |

| 20α-Hydroxysteroid Dehydrogenase | This compound | 16α-Hydroxy-20α-dihydro-pregnenolone | Fetal Liver | oup.com |

| Tissue/Organ | Metabolic Activity | Identified Metabolites | Reference |

|---|---|---|---|

| Fetal Adrenal Gland | Metabolism of this compound | 16α-Hydroxyprogesterone | oup.com |

| Placenta | Conversion of this compound | 16α-Hydroxyprogesterone | nih.gov |

| Fetal Liver | 16α-hydroxylation and further metabolism | 16α-Hydroxyprogesterone, 16α-Hydroxy-20α-dihydro-pregnenolone | oup.comnih.gov |

| Fetal Testis | General pregnenolone metabolism | 17α-Hydroxypregnenolone, DHEA, Testosterone | umich.edu |

Microbiological Biotransformation of Steroid Precursors to this compound

The enzymatic conversion of steroid precursors into this compound by microorganisms represents a significant area of biotechnological research. This biotransformation is primarily achieved through the highly specific 16α-hydroxylase enzymes produced by various bacteria and fungi. These microbial systems offer a regioselective and stereoselective means of introducing a hydroxyl group at the C-16α position of the steroid nucleus, a modification that is often challenging to achieve through conventional chemical synthesis.

Microorganisms, particularly from the genera Streptomyces and various fungal species, have been identified as effective biocatalysts for this reaction. The enzymatic machinery within these microbes, often involving cytochrome P450 monooxygenases, can utilize a range of steroid precursors for this hydroxylation reaction. The efficiency and product profile of these biotransformations are influenced by several factors, including the specific microbial strain, the structure of the steroid precursor, and the culture conditions.

Detailed Research Findings

Research in this field has elucidated the capabilities of specific microorganisms in the 16α-hydroxylation of pregnenolone and its derivatives. Notably, actinomycetes and certain fungi have demonstrated significant potential for these biotransformations.

One of the well-documented examples involves the use of Streptomyces roseochromogenes. Studies have shown its ability to hydroxylate pregnenolone-3-sulfate at the 16α-position, yielding 16α-hydroxypregnenolone-3-sulfate with a notable efficiency of 66%. This particular biotransformation highlights the capacity of the microorganism to act on a sulfated steroid precursor, which can be a valuable intermediate in the synthesis of other steroid compounds.

Fungi, particularly from the genus Penicillium, have also been investigated for their steroid hydroxylation capabilities. For instance, Penicillium lanosocoeruleum has been shown to metabolize 16α,17α-epoxy-pregnenolone. This biotransformation proceeds through the opening of the epoxide ring, leading to the formation of various 16α-hydroxy lactones. While the direct product is not this compound, this metabolic pathway unequivocally demonstrates the presence and activity of a 16α-hydroxylating enzyme system within this fungal species. This process opens avenues for generating novel bioactive steroids through microbial epoxide-opening reactions. asm.orgnih.gov

Furthermore, research into the enzymatic systems of Streptomyces griseus has identified a specific cytochrome P450 enzyme, CYP154C3, with a pronounced specificity for 16α-hydroxylation of the D-ring of various steroids. This enzyme has been shown to effectively hydroxylate dehydroepiandrosterone (DHEA), a steroid structurally similar to pregnenolone, at the 16α-position. The high regio- and stereospecificity of this enzyme make it a promising candidate for industrial applications in steroid synthesis.

The following tables provide a summary of key research findings on the microbiological biotransformation of steroid precursors to 16α-hydroxylated products.

| Microorganism | Steroid Precursor | Product | Yield (%) | Key Findings |

|---|---|---|---|---|

| Streptomyces roseochromogenes | Pregnenolone-3-sulfate | 16α-Hydroxypregnenolone-3-sulfate | 66 | Demonstrates the ability to hydroxylate a sulfated pregnenolone derivative at the 16α position. |

| Microorganism | Steroid Precursor | Primary Products | Key Findings |

|---|---|---|---|

| Penicillium lanosocoeruleum | 16α,17α-Epoxy-pregnenolone | Mixture of four 16α-hydroxy lactones | The biotransformation involves a rare epoxide opening with retention of stereochemistry, indicating 16α-hydroxylase activity and potential for generating novel bioactive steroids. asm.orgnih.gov |

| Streptomyces griseus (CYP154C3) | Dehydroepiandrosterone (DHEA) | 16α-Hydroxy DHEA | The enzyme CYP154C3 exhibits high regio- and stereospecificity for 16α-hydroxylation of the steroid D-ring. |

Metabolic Fate and Downstream Derivatization

Pathways of Further Hydroxylation and Reduction

Once formed, 16alpha-hydroxypregnenolone can be further metabolized through enzymatic reactions that introduce additional hydroxyl groups or reduce existing double bonds and keto groups. These modifications significantly alter the biological activity and subsequent metabolic fate of the molecule.

Formation of 16alpha-Hydroxylated Corticosteroids

While direct large-scale conversion of this compound to major corticosteroids is not a primary pathway, its downstream metabolites can undergo further hydroxylation. A key step is the conversion of this compound to 16alpha-hydroxyprogesterone (B136659). This latter compound is a substrate for adrenal enzymes. oup.com Specifically, the enzyme CYP11B2, known for its role in aldosterone (B195564) synthesis, can catalyze the 11-beta-hydroxylation of 16alpha-hydroxyprogesterone. researchgate.net This reaction yields 4-pregnen-11β,16α-diol-3,20-dione, a 16alpha-hydroxylated steroid with a corticosteroid-like structure. researchgate.net In some contexts, 16alpha-hydroxyprogesterone has been observed to be converted to 16α, 17-dihydroxyprogesterone. oup.com

Reduction to 16alpha-Hydroxy-dihydroprogesterone and Related Metabolites

A significant metabolic route for this compound involves its conversion to 16alpha-hydroxyprogesterone, which is then subject to reduction. The enzyme 5α-reductase (SRD5A) catalyzes the reduction of the double bond in the A ring of 16alpha-hydroxyprogesterone, leading to the formation of 5α-pregnan-16α-ol-3,20-dione, also known as 16alpha-hydroxy-dihydroprogesterone (16OH-DHP4). researchgate.net This metabolite can be further processed by aldo-keto reductase 1C2 (AKR1C2), which reduces the 3-keto group to a 3-alpha-hydroxyl group, yielding 5α-pregnan-3α,16α-diol-20-one. researchgate.net

Conjugation Pathways

To increase water solubility and facilitate excretion, this compound and its metabolites undergo conjugation reactions, primarily sulfation and glucuronidation. These processes are crucial for steroid clearance and are mediated by specific transferase enzymes.

Sulfation to this compound-3-sulfate

This compound can be sulfated at the 3-beta-hydroxyl group to form this compound-3-sulfate. This reaction is catalyzed by sulfotransferase enzymes, with SULT2A1 being a primary candidate due to its known role in the sulfation of pregnenolone (B344588) and other Δ5-steroids. plos.orgplos.org The sulfation of this compound is a significant metabolic step, as indicated by the detection of its sulfated form in various physiological and pathological states. plos.org

Glucuronidation

Glucuronidation is another major conjugation pathway for steroid metabolites. While direct evidence for the extensive glucuronidation of this compound is limited, its downstream product, 16alpha-hydroxyprogesterone, is known to undergo this modification. nih.gov The glucuronidation of 16alpha-hydroxyprogesterone is carried out by multiple UDP-glucuronosyltransferase (UGT) enzymes. The high-affinity component of this reaction is primarily mediated by UGT2B15 and UGT2B17, while UGT1A4 and UGT1A9 contribute to the low-affinity component. nih.gov Given the structural similarities, it is plausible that this compound can also be a substrate for UGT enzymes, although specific isoforms have not been definitively identified.

Integration into Broader Steroidomic Networks

Role in C21 and C19 Steroid Metabolism

16α-Hydroxypregnenolone is a C21 steroid that serves as a metabolite in human steroidogenesis. nih.govfoodb.ca It is formed from the hydroxylation of pregnenolone. nih.gov The production of 16α-hydroxypregnenolone is particularly noted in certain physiological and pathological states. For instance, elevated production rates have been observed in the salt-losing form of congenital adrenal hyperplasia. oup.com In one study of patients with this condition, the production rate of 16α-hydroxyprogesterone, a related C21 steroid, was significantly increased, while the production of 16α-hydroxypregnenolone was also detected. oup.com In normal adult males, the production rate of 16α-hydroxypregnenolone is less than 50 μ g/day . oup.com

The metabolism of 16α-hydroxypregnenolone is linked to the broader network of steroid biosynthesis. It is a known human metabolite and its presence has been confirmed in fetal adrenal glands and umbilical cord blood, suggesting a role in fetal steroidogenesis. ebi.ac.uk The enzyme Cytochrome P450 17A1 (CYP17A1) is a key player in steroid metabolism, catalyzing both 17α-hydroxylation and 17,20-lyase reactions. wikipedia.orgnih.gov While its primary role involves the conversion of pregnenolone and progesterone (B1679170) to 17α-hydroxylated products and subsequently to C19 steroids, it also exhibits 16α-hydroxylase activity. nih.govgenecards.orgabcam.com Specifically, CYP17A1 can catalyze the 16α-hydroxylation of 17α-hydroxypregnenolone, leading to the formation of 16α-hydroxy DHEA, a C19 steroid. abcam.comuniprot.orguniprot.org This indicates a pathway where a C21 steroid (16α-hydroxypregnenolone) can be derivatized into a C19 steroid.

The metabolic pathways of steroids are complex, with intermediates being channeled towards the synthesis of glucocorticoids, mineralocorticoids, or sex steroids. genome.jpnih.gov 16α-hydroxypregnenolone and its derivatives are part of this intricate system. For example, in certain conditions like intrahepatic cholestasis of pregnancy, serum concentrations of 16α-hydroxy-steroids, including 16α-hydroxy-DHEA, have been found to be lower. plos.org Furthermore, urinary steroid metabolite analysis in neonates with CYP17A1 deficiency may show a characteristic ratio of 16α-hydroxypregnenolone to 16α-OHDHEA. nih.gov

The downstream metabolism of related 16α-hydroxylated C21 steroids has also been investigated. For instance, 16α-hydroxyprogesterone can be metabolized by gut bacteria. researchgate.net Recent research has also identified downstream metabolites of 16α-hydroxyprogesterone that follow a "backdoor" pathway, similar to 17α-hydroxyprogesterone, which could lead to the formation of androgens. researchgate.net

Table 1: Production Rates of 16α-Hydroxypregnenolone and Related Steroids

| Condition | Steroid | Production Rate | Reference |

|---|---|---|---|

| Normal Adult Male | 16α-Hydroxypregnenolone | <50 μg/day | oup.com |

| Congenital Adrenal Hyperplasia (salt-losing) | 16α-Hydroxypregnenolone | 310 and 315 µg/day (in 2 patients) | oup.com |

| Congenital Adrenal Hyperplasia (salt-losing) | 16α-Hydroxyprogesterone | 24 and 28 mg/day (in 2 patients) | oup.com |

| Normal Subjects | 16α-Hydroxyprogesterone | ~1 mg/day | oup.com |

Non-conversion to C19 Steroids by Human CYP17A1

While CYP17A1 possesses 17,20-lyase activity that is crucial for the conversion of C21 steroids to C19 steroids, its efficiency varies depending on the substrate. nih.gov The primary route for C19 steroid synthesis in humans involves the conversion of 17α-hydroxypregnenolone to dehydroepiandrosterone (B1670201) (DHEA). nih.govbham.ac.uk

A significant finding in the study of human CYP17A1 is its extremely low C-17,20-lyase activity towards certain substrates. nih.gov Research has shown that human CYP17A1 fails to efficiently convert 17α-hydroxyprogesterone and 16α-hydroxyprogesterone into their corresponding C19 steroids, androstenedione (B190577). nih.govnih.gov This is a key distinction in human steroidogenesis compared to some other species. nih.gov

Specifically, when monkey kidney tumor (COS 1) cells were transfected with human CYP17A1, they converted progesterone to 17α-hydroxyprogesterone and 16α-hydroxyprogesterone, but no detectable androstenedione was produced. nih.gov This indicates that while the 16α-hydroxylation occurs, the subsequent lyase reaction to cleave the C17-C20 bond and form a C19 steroid from 16α-hydroxyprogesterone does not proceed efficiently with the human enzyme. nih.gov Similarly, the enzyme shows very low efficiency in converting 16α-hydroxypregnenolone to a C19 steroid. nih.gov This inefficiency means that androstenedione is typically generated from DHEA via the action of 3β-hydroxysteroid dehydrogenase, rather than directly from 17α-hydroxyprogesterone by CYP17A1. nih.gov

Further studies have explored the epoxidation activities of human CYP17A1, noting that the enzyme has very low C-17,20-lyase activity toward progesterone, 17α-hydroxyprogesterone, and 16α-hydroxyprogesterone and does not convert them to the corresponding C19 steroids. acs.org This lack of conversion of 16α-hydroxyprogesterone in steroidogenic tissues has been noted, even though the metabolite can be detected in serum and urine. researchgate.net

Table 2: Enzyme Activity of Human CYP17A1 on Various Substrates

| Substrate | Enzyme Activity | Product | Efficiency | Reference |

|---|---|---|---|---|

| Progesterone | 16α-hydroxylase | 16α-Hydroxyprogesterone | Marked | nih.gov |

| Progesterone | 17α-hydroxylase | 17α-Hydroxyprogesterone | Marked | nih.gov |

| Progesterone | C-17,20-lyase | Androstenedione | Extremely low | nih.gov |

| 17α-Hydroxyprogesterone | C-17,20-lyase | Androstenedione | Extremely low / Inefficient | nih.govnih.gov |

| 16α-Hydroxyprogesterone | C-17,20-lyase | C19 Steroid | Extremely low / Fails to convert | nih.govacs.org |

| 17α-Hydroxypregnenolone | 17,20-lyase | Dehydroepiandrosterone (DHEA) | Efficient | nih.gov |

Table 3: Compound Names Mentioned in the Article

| Compound Name | |

|---|---|

| 11-deoxycortisol | |

| 11-keto-androsterone | |

| 11-keto-dihydroprogesterone | |

| 11β-hydroxyandrosterone | |

| 16α-hydroxy DHEA | |

| 16α-Hydroxy-dihydroprogesterone | |

| 16α-hydroxy-DHEA | |

| 16α-hydroxyandrostenedione | |

| 16α-hydroxyestrone | |

| 16α-Hydroxypregnenolone | |

| 16α-Hydroxyprogesterone | |

| 17α-hydroxypregnenolone | |

| 17α-Hydroxyprogesterone | |

| 17α-pregnanalone | |

| 21-deoxycortisol | |

| 21-deoxycortisone | |

| 5α‐pregnan-11β,17α-diol-3,20-dione | |

| 5α‐pregnan-17α-ol-3,11,20-trione | |

| 5α‐pregnan-3α,11β,17α-triol-20-one | |

| 5α‐pregnan-3α,17α-diol-11,20-dione | |

| Aldosterone | |

| Androstenedione | |

| Cholesterol | |

| Corticosterone | |

| Cortisol | |

| Dehydroepiandrosterone (DHEA) | |

| Estradiol | |

| Estrone (B1671321) | |

| Pregnanediol | |

| Pregnenolone | |

| Progesterone |

Biological Roles and Mechanistic Insights

Function as an Intermediate in Steroidogenesis

As a hydroxysteroid, 16α-Hydroxypregnenolone is a metabolic derivative of pregnenolone (B344588), the common precursor to all steroid hormones. nih.govebi.ac.uk Its formation represents a key juncture in the complex network of steroid synthesis.

Allosteric Modulation of Enzyme Activity

In vitro studies using testicular microsomal fractions have demonstrated that the related compound 16α-hydroxyprogesterone can modulate the activity of key steroidogenic enzymes. It has been shown to competitively inhibit the C-17-C-20 lyase activity of CYP17A1, which is a critical step in the formation of androgens from progestins. researchgate.net The same study also found that it non-competitively inhibited the enzyme 20α-hydroxysteroid dehydrogenase. researchgate.net While these findings pertain to the progesterone (B1679170) derivative, they highlight the potential for 16α-hydroxylated steroids to exert regulatory effects on steroid biosynthesis. The activity of CYP17A1 itself is subject to allosteric modulation; for instance, cytochrome b5 acts as an allosteric effector that specifically enhances the 17,20-lyase activity of the enzyme. researchgate.net

Table 1: Enzyme Modulation by Related 16α-Hydroxylated Steroids (In Vitro)

| Enzyme | Modulator | Effect | Type of Inhibition |

|---|---|---|---|

| C-17-C-20 Lyase (CYP17A1) | 16α-Hydroxyprogesterone | Inhibition | Competitive |

| 20α-Hydroxysteroid Dehydrogenase | 16α-Hydroxyprogesterone | Inhibition | Non-competitive |

Receptor Interactions and Ligand Activity

The ability of a steroid to elicit a biological response is largely dependent on its interaction with specific nuclear or membrane-bound receptors.

Interaction with Androgen Receptors

Currently, there is a lack of specific data in the reviewed scientific literature concerning the direct interaction of 16α-Hydroxypregnenolone with androgen receptors. Studies on the related compound, 16α-hydroxyprogesterone, have shown it to be a weak partial agonist for the androgen receptor (AR). nih.gov However, this activity cannot be directly extrapolated to 16α-Hydroxypregnenolone without specific experimental validation.

Agonistic Activity at Progesterone Receptors (PR-A, PR-B)

Similar to the situation with androgen receptors, direct experimental data on the binding and agonistic activity of 16α-Hydroxypregnenolone at the progesterone receptor isoforms A (PR-A) and B (PR-B) are not extensively detailed in the available literature. Research has focused more on 16α-hydroxyprogesterone, which has been shown to bind to and act as an agonist for both PR-A and PR-B. researchgate.net The distinct structural differences between pregnenolone and progesterone backbones mean that these findings require specific investigation for 16α-Hydroxypregnenolone.

Modulation of Ion Channels and Cellular Processes (In Vitro Studies)

Neuroactive steroids are known to modulate neuronal excitability through their interaction with ion channels, and 16α-Hydroxypregnenolone is investigated within this context. cas.cz These steroids can exert non-genomic effects by interacting with membrane-bound receptors, such as those for neurotransmitters, which in turn influence ion channel function. cas.cz GABAA receptors, which are ligand-gated chloride ion channels, and NMDA receptors, which are glutamate-gated calcium ion channels, are primary targets. cas.cz

While direct studies on 16α-Hydroxypregnenolone's effect on specific ion channels are limited, research on related compounds provides valuable insights. Pregnenolone sulfate (B86663), for example, is known to be a positive allosteric modulator of NMDA receptors and a negative modulator of L-type voltage-gated calcium channels. nih.govgoogle.com Furthermore, a patent describes derivatives like 6,16α-dimethylpregnenolone sulfate as inhibitors of NMDA receptor-mediated ion channel activity in neuronal cells, suggesting that the 16α-hydroxy group can be a key structural feature for this type of activity.

A study involving postmenopausal women who underwent spa treatment with physical activity showed that relative increases in endogenous 16α-hydroxypregnenolone levels negatively correlated with a decline in somatic symptoms, pointing to a potential role in general physiological well-being. google.com

Table 2: Observed Physiological Correlations and In Vitro Effects of 16α-Hydroxypregnenolone and Related Compounds

| Compound/Metabolite | Observation/Effect | System/Model |

|---|---|---|

| 16α-Hydroxypregnenolone | Negative correlation between relative increase and decline in somatic symptoms. | Postmenopausal women after physical activity. google.com |

| Pregnenolone Sulfate | Positive modulation of NMDA receptors. | Central Nervous System. nih.gov |

| Pregnenolone Sulfate | Negative modulation of L-type voltage-gated calcium channels. | Not specified. google.com |

| 6,16α-Dimethylpregnenolone Sulfate | Inhibition of NMDA receptor-mediated ion channel activity. | Neuronal cells (in vitro). |

Developmental Biochemistry and Physiological Contexts (Non-Clinical)

16α-Hydroxypregnenolone is a key steroidal intermediate within the intricate endocrine environment of the feto-placental unit. Its presence and metabolism are fundamental to the unique steroidogenic processes that characterize human pregnancy. The compound is considered to be of fetal origin, with evidence pointing to its synthesis in the fetal adrenal glands. ebi.ac.uknih.gov Gas liquid chromatographic analysis has confirmed the presence of 16α-hydroxypregnenolone in the adrenal gland of the human fetus at mid-trimester. ebi.ac.uk

During gestation, the concentrations of 16α-hydroxypregnenolone, along with other related Δ5-steroids, increase as the pregnancy progresses. nih.gov Levels in the umbilical cord blood are significantly higher than those found in the maternal peripheral circulation, underscoring its fetal provenance. nih.govnih.gov Specifically, unconjugated 16α-hydroxypregnenolone in the umbilical artery has been observed to increase from approximately 11.2 ng/mL at 24 weeks to 29.7 ng/mL at term. ebi.ac.uknih.gov

The metabolism of 16α-hydroxypregnenolone is a cooperative process between the fetus and the placenta. While it is produced in the fetus, it undergoes further conversion in placental tissue. In vitro experiments using placental tissue have demonstrated that 16α-hydroxypregnenolone is a substrate for the synthesis of 16α-hydroxyprogesterone. nih.gov This conversion is significant as it represents a step in the pathway toward other biologically important steroids.

Furthermore, 16α-hydroxypregnenolone is a precursor in the broader pathway that leads to the large-scale production of estrogens, particularly estriol (B74026), which is a hallmark of human pregnancy. The fetal liver hydroxylates steroid precursors, like dehydroepiandrosterone (B1670201) (DHEA) and pregnenolone, at the 16α-position. These 16α-hydroxylated steroids are then transported to the placenta for further metabolism. karger.com In the placenta, 16α-hydroxypregnenolone can be converted to 16α-hydroxyprogesterone, and its counterpart, 16α-hydroxydehydroepiandrosterone (16α-OH-DHEA), is aromatized to form estriol. karger.comglowm.com This cooperative metabolic arrangement between fetal organs and the placenta is essential for maintaining the hormonal milieu of pregnancy.

Table 1: Metabolism and Dynamics of 16α-Hydroxypregnenolone in the Feto-Placental Unit

| Parameter | Finding | Source(s) |

| Primary Site of Origin | Fetal adrenal gland | ebi.ac.uknih.gov |

| Concentration Trend | Increases as pregnancy progresses | nih.gov |

| Umbilical vs. Maternal Levels | Significantly higher in umbilical cord blood | nih.govnih.gov |

| Placental Metabolism | Converted to 16α-hydroxyprogesterone | nih.govoup.com |

| Role | Intermediate in the synthesis of estriol and other steroids | karger.comglowm.com |

The diagnostic significance of 16α-hydroxypregnenolone is highlighted by its altered concentrations in pregnancies complicated by specific fetal conditions that affect steroidogenesis. These conditions serve as natural experimental models, providing insight into the compound's role and regulation.

In pregnancies with an anencephalic fetus, where the fetal adrenal cortex is atrophic due to the absence of pituitary ACTH stimulation, the levels of 16α-hydroxypregnenolone are significantly low in both maternal and cord blood. nih.govglowm.com This finding strongly supports the fetal adrenal as the primary source of this steroid. Interestingly, in studies of anencephalic neonates, ACTH administration was shown to stimulate an increase only in 16α-hydroxypregnenolone levels, unlike other 16α-hydroxysteroids, suggesting a direct link to adrenal function. ebi.ac.uknih.gov A similar pattern of significantly low levels of both 16α-hydroxypregnenolone and 16α-OH-DHEA is observed in cases of intrauterine fetal death. nih.gov

Conversely, pregnancies affected by placental sulfatase deficiency (PSD) show markedly high levels of 16α-hydroxypregnenolone in both maternal and cord vein serum. nih.govnih.gov Placental sulfatase is necessary to hydrolyze steroid sulfates, such as DHEAS, which are precursors for placental estrogen synthesis. In its absence, precursor pathways are altered, leading to an accumulation of upstream steroids. One study noted a 33-fold excess excretion of 16α-hydroxypregnenolone in the urine of women with PSD pregnancies compared to normal pregnancies. oup.com However, another study reported that conjugated 16α-hydroxypregnenolone was low in the cord blood of PSD cases, suggesting a complex regulation of its sulfated and unconjugated forms. nih.gov

In vitro incubation studies further clarify these metabolic pathways. While placental tissue readily converts labeled 16α-hydroxypregnenolone into 16α-hydroxyprogesterone, no significant metabolites were observed when the compound was incubated with fetal adrenal tissue. nih.gov This indicates that while the fetal adrenal produces 16α-hydroxypregnenolone, its subsequent metabolism to 16α-hydroxyprogesterone occurs primarily within the placenta. nih.gov

Table 2: 16α-Hydroxypregnenolone Levels in Altered Steroidogenic States

| Condition | Change in 16α-Hydroxypregnenolone Levels | Underlying Mechanism | Source(s) |

| Anencephaly | Significantly low | Fetal adrenal atrophy and lack of ACTH stimulation | nih.govglowm.com |

| Intrauterine Fetal Death | Significantly low | Cessation of fetal steroid production | nih.gov |

| Placental Sulfatase Deficiency | Significantly high (unconjugated form) | Impaired downstream metabolism of steroid precursors in the placenta | nih.govnih.govoup.com |

Contributions to Neurosteroidogenesis Pathways (as a precursor to other neurosteroids)

Neurosteroids are steroids synthesized de novo within the central nervous system (CNS) or derived from peripheral sources that accumulate in the brain and modulate neural function. nih.govoup.com The primary pathway of neurosteroidogenesis begins with the conversion of cholesterol to pregnenolone. nih.govmdpi.com Pregnenolone is then metabolized to a variety of other neuroactive steroids, including progesterone, dehydroepiandrosterone (DHEA), and their respective sulfated esters and reduced metabolites like allopregnanolone. wikipedia.orgnih.govoup.com

While 16α-hydroxypregnenolone is a derivative of pregnenolone, its specific role as a direct precursor or intermediate within established neurosteroidogenic pathways in the brain is not well-documented in the scientific literature. The focus of research on 16α-hydroxylated steroids has predominantly been on their function in the feto-placental unit during pregnancy and their use as markers for fetal well-being. sav.sk

The brain does possess various steroidogenic enzymes, including cytochrome P450 hydroxylases, that metabolize steroids. oup.compnas.org For instance, DHEA can be hydroxylated in the brain to form metabolites such as 7α-hydroxy-DHEA and 16α-hydroxy-DHEA. oup.com The presence of 16α-hydroxy-DHEA in cerebrospinal fluid suggests that 16α-hydroxylation of steroids does occur within the CNS. oup.com However, this involves the 16α-hydroxylation of DHEA, not the direct conversion of 16α-hydroxypregnenolone into other neuroactive steroids.

Therefore, the principal contribution of 16α-hydroxypregnenolone to neuroactive steroid pools is likely indirect. As a circulating steroid of fetal origin, it is part of the systemic steroid environment that can influence the brain. It serves as a precursor to other compounds, such as 16α-hydroxyprogesterone, which in turn may have their own or metabolized neuroactive properties. However, a direct, defined pathway where 16α-hydroxypregnenolone acts as a key upstream precursor for the de novo synthesis of other specific neurosteroids within brain tissue has yet to be clearly elucidated.

Research Methodologies for 16alpha Hydroxypregnenolone Analysis

Extraction and Purification Techniques from Biological Matrices (Research Samples)

The initial and critical step in the analysis of 16alpha-hydroxypregnenolone from complex biological matrices such as plasma, serum, or urine involves its extraction and purification. This process is essential to remove interfering substances that could compromise the accuracy and sensitivity of subsequent analytical measurements.

A common approach involves liquid-liquid extraction (LLE) , where the biological sample is mixed with an immiscible organic solvent. researchgate.net The choice of solvent is crucial and is based on the polarity of this compound to maximize its partitioning into the organic phase while leaving interfering compounds in the aqueous phase. researchgate.net For instance, solvents like ethyl acetate (B1210297) have been utilized for the extraction of steroids from biological fluids. researchgate.net

Solid-phase extraction (SPE) is another widely used technique that offers high recovery and clean extracts. researchgate.net This method utilizes a solid sorbent material packed into a cartridge. The biological sample is passed through the cartridge, and this compound is retained on the sorbent while other matrix components are washed away. The steroid is then eluted using a small volume of an appropriate solvent. C18 cartridges are frequently employed for the extraction of steroids. oup.com

For conjugated forms of this compound, such as sulfates, an enzymatic hydrolysis step is often required prior to extraction. This is typically achieved by incubating the sample with enzymes like sulfatase to cleave the conjugate bond, releasing the free steroid for analysis. nih.gov In some research applications, chemical hydrolysis methods, such as solvolysis, have also been employed. researchgate.net

Furthermore, purification of extracts can be achieved through chromatographic techniques. For example, Sephadex LH-20 column chromatography has been used to fractionate extracts from neonatal plasma, separating free steroids, glucuronides, and monosulfates. researchgate.netoup.com

The selection of the most appropriate extraction and purification method depends on several factors, including the nature of the biological matrix, the concentration of the analyte, and the requirements of the subsequent analytical technique.

Qualitative and Quantitative Analytical Techniques

Following extraction and purification, various analytical methods are employed for the qualitative identification and quantitative measurement of this compound. These techniques are predominantly based on chromatography and immunoassays.

Chromatographic techniques are powerful tools for separating complex mixtures and are central to the accurate analysis of steroids like this compound.

Gas chromatography-mass spectrometry (GC-MS) is a highly specific and sensitive technique for steroid analysis. oup.com In GC-MS, the sample is first vaporized and then separated based on the differential partitioning of its components between a gaseous mobile phase and a stationary phase within a capillary column. oup.com The separated components then enter a mass spectrometer, which ionizes the molecules and separates them based on their mass-to-charge ratio, providing a unique "fingerprint" for identification and quantification.

Prior to GC-MS analysis, steroids like this compound often require derivatization to increase their volatility and thermal stability. oup.com A common derivatization process involves a two-step reaction: first, protecting carbonyl groups with methoxamine (B1676408) HCl in pyridine, followed by silylation of hydroxyl groups with a reagent like trimethylsilylimidazole. oup.com

GC-MS has been instrumental in comprehensive steroid profiling, allowing for the simultaneous measurement of numerous steroid metabolites in a single analysis. nih.govmedicalherald.ru For instance, a GC-MS/MS method was developed to measure 83 serum steroids, including 16α-hydroxypregnenolone, to characterize the steroid fingerprint in certain medical conditions. nih.gov This technique has also been crucial in the diagnosis of congenital adrenal hyperplasia by analyzing urinary steroid metabolites. oup.com

Table 1: Example of GC-MS Parameters for Steroid Analysis

| Parameter | Condition |

|---|---|

| Instrument | HP 5973 or similar |

| Column | DB-1 capillary column (e.g., 15 m) |

| Injection Mode | Cold trapping |

| Carrier Gas | Helium |

| Temperature Program | Ramped, e.g., 50°C to 285°C |

| Detection | Selected Ion Monitoring (SIM) |

This table presents a generalized example of GC-MS conditions and may vary based on the specific application and laboratory.

High-performance liquid chromatography (HPLC) is another cornerstone technique for steroid analysis. researchgate.net It separates compounds based on their differential distribution between a liquid mobile phase and a solid stationary phase packed in a column. researchgate.net HPLC offers the advantage of analyzing less volatile and thermally labile compounds without the need for derivatization. frontiersin.org

Reversed-phase HPLC, using a nonpolar stationary phase (like C18) and a polar mobile phase, is commonly used for steroid separation. researchgate.netoup.com The composition of the mobile phase, often a mixture of water and an organic solvent like acetonitrile (B52724) or methanol, can be adjusted (isocratic or gradient elution) to achieve optimal separation. researchgate.net

HPLC has been used in the fractionation of neonatal plasma extracts to isolate interfering steroids in immunoassays. researchgate.netoup.com When coupled with a suitable detector, such as an ultraviolet (UV) detector, HPLC can be used for quantification, although its sensitivity may be limited for low-concentration analytes. researchgate.net

Ultra-high performance liquid chromatography-tandem mass spectrometry (UHPLC-MS/MS) has emerged as the gold standard for the sensitive and specific quantification of steroid hormones, including this compound. frontiersin.orgchromatographyonline.com This technique combines the superior separation power of UHPLC, which uses smaller particle size columns for faster and more efficient separations, with the high selectivity and sensitivity of tandem mass spectrometry (MS/MS). chromatographyonline.com

In UHPLC-MS/MS, after chromatographic separation, the analyte is ionized (e.g., by electrospray ionization) and enters the mass spectrometer. The first quadrupole selects the precursor ion (the ionized molecule of interest), which is then fragmented in a collision cell. The second quadrupole then selects specific fragment ions for detection. This multiple reaction monitoring (MRM) mode provides exceptional specificity, minimizing interferences from other compounds in the matrix. frontiersin.org

UHPLC-MS/MS methods have been developed for the simultaneous quantification of a panel of endogenous steroids from various biological samples, including plasma. frontiersin.org These methods are characterized by high sensitivity, with low limits of quantification, good linearity, and high accuracy and precision. frontiersin.orgnih.gov

Table 2: Illustrative UHPLC-MS/MS Method Performance for Steroid Analysis

| Parameter | Typical Performance |

|---|---|

| Linearity (r²) | > 0.99 |

| Lower Limit of Quantification (LLOQ) | ng/mL to pg/mL range |

| Precision (CV%) | < 15% |

| Accuracy (Recovery %) | 85-115% |

This table provides a general overview of performance characteristics and actual values can vary depending on the specific analyte and method.

Immunoassays are analytical methods that utilize the highly specific binding between an antibody and its corresponding antigen to measure the concentration of a substance. Radioimmunoassay (RIA) is a type of immunoassay that uses a radiolabeled antigen as a tracer.

In a competitive RIA for this compound, a known amount of radiolabeled this compound competes with the unlabeled this compound in the sample for a limited number of binding sites on a specific antibody. After separation of the antibody-bound and free antigen, the radioactivity of the bound fraction is measured. The concentration of this compound in the sample is inversely proportional to the measured radioactivity.

RIAs have been developed for the measurement of this compound in serum and plasma. ebi.ac.uk However, a significant challenge with immunoassays is the potential for cross-reactivity with other structurally similar steroids, which can lead to inaccurate results. researchgate.netoup.com For example, studies have shown that some 17-hydroxyprogesterone immunoassays can be affected by interference from steroids like 17alpha-hydroxypregnenolone (B45230) sulfate (B86663) and this compound sulfate, particularly in neonatal samples. researchgate.netoup.com To mitigate this, a chromatographic separation step is often necessary prior to the immunoassay to ensure specificity. oup.com

Despite this limitation, immunoassays can be valuable tools in research for high-throughput screening, provided that their specificity is carefully validated.

Chromatographic Methods

In Vitro Experimental Models

In vitro experimental models are indispensable for dissecting the molecular pathways involving 16α-hydroxypregnenolone. These controlled laboratory systems allow researchers to investigate specific enzymatic reactions, metabolic conversions, and cellular responses in isolation, free from the complex systemic interactions of a whole organism.

Isolated Tissue Microsome Preparations

Microsomes, which are vesicles formed from the endoplasmic reticulum, contain a high concentration of cytochrome P450 enzymes and are therefore a critical tool for studying steroid metabolism. Preparations from steroidogenic tissues provide a more physiologically relevant context than single-enzyme expression systems, as they contain the native complement of enzymes and accessory proteins.

Research using microsomes prepared from human fetal adrenal glands and adult testes has demonstrated the conversion of progesterone (B1679170) to both 17α-hydroxyprogesterone and 16α-hydroxyprogesterone. nih.govoup.com The activity of both the 17α- and 16α-hydroxylation of progesterone in fetal adrenal microsomes was inhibited by antibodies against porcine cytochrome P450c17 and by ketoconazole, a preferential inhibitor of CYP17A1. nih.gov This confirmed that in these tissues, CYP17A1 is responsible for both activities. nih.gov These findings highlight that isolated tissue microsomes are a valuable system for characterizing the enzymatic activities present in specific tissues and for studying the kinetics and inhibition of steroidogenic enzymes like those potentially involved in 16α-hydroxypregnenolone synthesis. nih.gov

Application of Labeled Precursors in Metabolic Tracing Studies

Metabolic tracing using isotopically labeled precursors is a cornerstone of metabolic research. By introducing molecules containing heavy isotopes (e.g., deuterium (B1214612) (²H), carbon-13 (¹³C)) or radioisotopes (e.g., tritium (B154650) (³H), carbon-14 (B1195169) (¹⁴C)) into a biological system, researchers can track the transformation of a substrate into its various metabolites. chromservis.eu This technique provides definitive evidence of metabolic pathways and allows for the quantification of pathway fluxes. chromservis.eu

A prominent example of this methodology is the use of deuterium-labeled progesterone to probe the mechanisms of steroid hydroxylases. In studies with human CYP17A1, progesterone labeled with deuterium at specific positions (e.g., 16α-[²H]-progesterone, 17-[²H]-progesterone) was used to investigate the formation of hydroxylated products. nih.gov These experiments revealed not only the primary products but also minor, previously undetected reactions, a phenomenon known as metabolic switching. nih.gov For instance, a trace amount of 16α-hydroxypregnenolone was detected in incubations of a CYP17A1 mutant (A105L) with 17-[²H]-pregnenolone. nih.gov Similarly, radiolabeled precursors like [³H]pregnenolone have been used in studies with transfected COS-1 cells to analyze the conversion of pregnenolone (B344588) into its metabolites by wild-type and mutant enzymes. oup.com These approaches could be directly applied to trace the metabolic fate of labeled 16α-hydroxypregnenolone, identifying its downstream products and the enzymes responsible for its conversion.

Enzyme Kinetic Analysis and Substrate Specificity Determinations

Understanding the kinetics and substrate preferences of enzymes is fundamental to comprehending their physiological roles. Enzyme kinetic analysis measures reaction rates under varying substrate concentrations to determine key parameters such as the Michaelis constant (Kₘ), which reflects substrate binding affinity, and the maximal reaction rate (Vₘₐₓ) or catalytic rate (k꜀ₐₜ).

Kinetic studies of human CYP17A1 expressed in COS-1 cells have shown that both the 17α- and 16α-hydroxylation of progesterone likely occur at a common active site. nih.govoup.com Further detailed kinetic analyses using purified enzymes have quantified the production of 16α-hydroxyprogesterone, which constitutes about 12-20% of the total hydroxylated products from progesterone. researchgate.netresearchgate.net

Investigations into substrate specificity reveal which molecules an enzyme can act upon. For example, studies on variants of cytochrome P450 BM3 demonstrated a distinct preference for 3-keto-Δ⁴-steroids, while 3-hydroxy-Δ⁵-steroids like 17α-hydroxypregnenolone were not metabolized. mdpi.com In contrast, the enzyme CYP154C3 from Streptomyces griseus has been identified as a highly specific steroid 16α-hydroxylase, capable of hydroxylating various steroids, including progesterone and dehydroepiandrosterone (B1670201), at the 16α position with high efficiency. asm.org The kinetic parameters for the CYP154C3-catalyzed hydroxylation of Δ⁴-androstene-3,17-dione were determined to be a Kₘ of 31.9 ± 9.1 μM and a k꜀ₐₜ of 181 ± 4.5 s⁻¹. asm.org Such detailed enzymatic characterization is crucial for identifying the specific enzymes that may be responsible for the synthesis and metabolism of 16α-hydroxypregnenolone in vivo.

Table 2: Kinetic Parameters of Relevant Steroid-Metabolizing Enzymes

| Enzyme | Substrate | Product(s) | Kₘ (μM) | k꜀ₐₜ (min⁻¹ or s⁻¹) | Source |

|---|---|---|---|---|---|

| Human CYP17A1 | Progesterone | 17α-Hydroxyprogesterone, 16α-Hydroxyprogesterone | - | 1.01 min⁻¹ | uniprot.org |

| Human CYP17A1 | Pregnenolone | 17α-Hydroxypregnenolone | - | 0.39 min⁻¹ | uniprot.org |

| Human CYP17A1 | 17α-Hydroxypregnenolone | Dehydroepiandrosterone | - | 0.24 min⁻¹ | uniprot.org |

| CYP154C3 | Δ⁴-Androstene-3,17-dione | 16α-Hydroxy-Δ⁴-androstene-3,17-dione | 31.9 ± 9.1 | 181 ± 4.5 s⁻¹ | asm.org |

Regulation of 16alpha Hydroxylation and Steroidogenic Flux

Enzyme Regulation by Cofactors and Electron Donors (e.g., Cytochrome b5, NADPH Cytochrome P450 Reductase)

The catalytic function of microsomal cytochrome P450 enzymes, including CYP17A1 and CYP3A4/5, is critically dependent on electron transfer from NADPH. oup.com This process is mediated by NADPH-cytochrome P450 reductase (POR), a flavoprotein that acts as the primary electron donor. oup.com The efficiency of this electron transfer directly influences the rate of hydroxylation reactions.

Cytochrome b5, another microsomal hemoprotein, plays a significant modulatory role. While not essential for all P450-mediated reactions, it can significantly enhance the activity of specific enzymes. Research has shown that cytochrome b5 stimulates the 16α-hydroxylation of estrone (B1671321) catalyzed by CYP3A4 and CYP3A5 by 5.1- and 7.5-fold, respectively. oup.comnih.gov In the context of CYP17A1, cytochrome b5 acts as an allosteric factor, promoting the interaction between CYP17A1 and POR. researchgate.netoup.com This enhanced coupling is particularly crucial for the enzyme's 17,20-lyase activity, but it also influences other reactions. researchgate.netoup.com For instance, the 16-ene-synthase activity of human CYP17A1 is also enhanced by cytochrome b5, which can act as a direct electron donor. researchgate.net The presence and relative abundance of these cofactors, POR and cytochrome b5, are therefore key determinants of the metabolic fate of pregnenolone (B344588), including its conversion to 16α-hydroxypregnenolone.

Table 1: Effect of Cytochrome b5 on 16α-Hydroxylation Rates

| Enzyme | Substrate | Fold Increase in 16α-hydroxylation with Cytochrome b5 | Reference |

|---|---|---|---|

| CYP3A4 | Estrone | 5.1 | oup.comnih.gov |

Post-Translational Modification of Enzymes

The activity of steroidogenic enzymes can be rapidly modulated by post-translational modifications, with phosphorylation being a primary mechanism. oncohemakey.comresearchgate.net CYP17A1 is one of the few cytochrome P450 enzymes known to be regulated by phosphorylation. oup.com Specifically, serine/threonine phosphorylation of CYP17A1 has been shown to selectively enhance its 17,20 lyase activity without significantly affecting its 17α-hydroxylase activity. oup.com This modification appears to promote a more efficient interaction between CYP17A1 and its redox partner, POR. acs.org

While the specific kinase responsible for this phosphorylation in response to cAMP signaling is yet to be identified, studies suggest that p38-alpha mitogen-activated protein kinase (p38α) may phosphorylate P450c17 under conditions of oxidative stress, which in turn augments its 17,20-lyase activity. oup.comnih.gov Dephosphorylation, conversely, ablates the 17,20 lyase function. oup.com These phosphorylation events represent a critical switch, allowing for dynamic shifts in steroid output from glucocorticoid to androgen precursor pathways. Although the direct impact on 16α-hydroxylation of pregnenolone is less characterized, any modification that alters the enzyme's conformation or its interaction with electron donors could potentially influence this minor catalytic function as well. nih.govresearchgate.net

Transcriptional and Translational Control of Relevant Enzymes

The long-term regulation of steroidogenic flux is achieved through the transcriptional and translational control of the genes encoding the necessary enzymes. The expression of the CYP17A1 gene is a major control point in steroidogenesis. bioscientifica.com Its transcription is stimulated by the adrenocorticotropic hormone (ACTH) via the cAMP signaling pathway. nih.govfrontiersin.org

Several transcription factors are known to bind to the CYP17A1 promoter to regulate its expression. nih.gov These include:

Steroidogenic Factor-1 (SF-1) : A key nuclear receptor in adrenal and gonadal development and steroidogenesis. frontiersin.org

GATA-6 : Works in concert with SF-1 to promote CYP17A1 transcription. frontiersin.org

Sp1 and Sp3 : Can act as either transcriptional activators or repressors. nih.gov

Sterol Regulatory Element-Binding Protein 1 (SREBP1) : Also recruited to the promoter during activated transcription. nih.gov

Epigenetic mechanisms, such as DNA methylation, also play a crucial role. In rodents, the CYP17A1 gene is silenced in the adrenal glands by methylation of its promoter, which explains the lack of cortisol production in these species. bioscientifica.com Treatment with a methyltransferase inhibitor can induce CYP17A1 expression, highlighting the importance of this epigenetic control. bioscientifica.com

While transcriptional control is well-documented, emerging evidence suggests that translational control also contributes to the regulation of steroidogenesis. oup.com For example, under hypoxic conditions, Hypoxia-Inducible Factor 1-alpha (HIF1α) has been shown to be a critical regulator at multiple stages of steroidogenesis, with the levels of steroidogenic enzymes like StAR and Cyp11a1 being controlled at the level of protein translation. biorxiv.org This adds another layer of complexity to the regulation of steroid precursor availability for enzymes like CYP17A1.

Table 2: Key Transcriptional Regulators of the CYP17A1 Gene

| Regulator | Type | Function | Reference |

|---|---|---|---|

| ACTH/cAMP | Signaling Pathway | Stimulates transcription | nih.govfrontiersin.org |

| SF-1 | Transcription Factor | Activates transcription | frontiersin.org |

| GATA-6 | Transcription Factor | Co-activator with SF-1 | frontiersin.org |

| Sp1/Sp3 | Transcription Factors | Can activate or repress | nih.gov |

Genetic Polymorphisms and Their Impact on Enzymatic Activity (e.g., CYP17A1 gene)

Variations in the genes encoding steroidogenic enzymes and their cofactors can have significant functional consequences, altering enzyme activity and leading to different steroid profiles among individuals. The CYP17A1 gene is a key example, with numerous described polymorphisms and mutations. ahajournals.orgfrontiersin.org

Rare, severe mutations in CYP17A1 can lead to 17α-hydroxylase/17,20-lyase deficiency, a form of congenital adrenal hyperplasia. frontiersin.org This condition results in impaired production of cortisol and sex steroids, leading to hypertension and disorders of sexual development. frontiersin.org

More common single nucleotide polymorphisms (SNPs) within the CYP17A1 locus have been associated with variations in blood pressure and steroid hormone levels. ahajournals.org For example, in vitro studies have shown that the SNPs rs138009835, rs2150927, and rs2486758 have significant effects on CYP17A1 gene transcription. ahajournals.org The rs138009835 variant, in particular, is linked to changes in aldosterone (B195564) levels. ahajournals.org Another SNP, rs11191548, has been associated with left ventricular mass in hypertensive patients, underscoring the cardiovascular implications of altered CYP17A1 activity. mdpi.com Since CYP17A1 is responsible for the 16α-hydroxylation of dehydroepiandrosterone (B1670201), these genetic variations can influence the entire steroidogenic cascade. uniprot.orgmdpi.com

Furthermore, genetic variants in the POR gene, which encodes the essential electron donor NADPH-cytochrome P450 reductase, can also impact CYP17A1 activity. researchgate.net Certain POR variants can cause a significant reduction in the 17,20 lyase activity of CYP17A1, altering the balance of steroid hormone production. researchgate.net

Table 3: Examples of CYP17A1 Polymorphisms and Their Effects

| Polymorphism (SNP) | Location | Reported Effect | Reference |

|---|---|---|---|

| rs138009835 | 5' Upstream Region | Alters gene transcription; associated with aldosterone levels | ahajournals.org |

| rs2150927 | 5' Upstream Region | Alters gene transcription; associated with 17α-hydroxylation index | ahajournals.org |

| rs2486758 | 5' Upstream Region | Alters gene transcription | ahajournals.org |

Future Research Directions and Unanswered Questions

Elucidation of Remaining Physiological Roles in Non-Clinical Contexts

The precise physiological function of 16alpha-hydroxypregnenolone outside of established clinical conditions is still largely undefined. Although it is recognized as a metabolite of pregnenolone (B344588), its specific contributions to normal physiological processes are not fully understood. wikipedia.orgnih.gov Research suggests potential roles in the reproductive system, mammary gland development, and the cardiovascular and central nervous systems, but these require more in-depth investigation. wikipedia.org For instance, studies have noted its presence in the fetal adrenal glands and umbilical cord blood, hinting at a role in fetal development. ebi.ac.uk Further exploration is needed to clarify its impact on these and other systems under normal physiological conditions.

Identification of Novel Metabolic Pathways and Metabolites

Recent research has begun to uncover new metabolic pathways for this compound. Studies have shown that it can be metabolized by adrenal and peripheral steroidogenic enzymes. For example, the enzyme CYP11B2 can catalyze the formation of 4-pregnen-11β,16α-diol-3,20-dione from 16alpha-hydroxyprogesterone (B136659), a related compound. researchgate.netresearch-nexus.net Furthermore, 16alpha-hydroxyprogesterone and its metabolites can undergo 5α-reduction, leading to compounds like 5α-pregnan-16α-ol-3,20-dione (16OH-DHP4), which is then further converted by AKR1C2. researchgate.netresearch-nexus.net The identification of these novel steroids opens up new avenues for research into their biological activities and potential as biomarkers. researchgate.netnih.gov The use of advanced analytical techniques like UHPLC-MS/MS has been instrumental in identifying these new metabolites. researchgate.netresearch-nexus.net

A study using the fungus Isaria farinosa demonstrated the potential for microbial biotransformation to create novel derivatives of progesterone-related compounds, suggesting that similar pathways could exist for this compound. researchgate.net Additionally, engineered mammalian cells expressing specific enzymes, such as CYP7B1, have been shown to produce novel steroids from non-native substrates like 16alpha-hydroxyprogesterone, resulting in the formation of 11α,16α-dihydroxyprogesterone. biorxiv.org These findings highlight the potential for discovering previously unknown metabolic routes and bioactive derivatives of this compound.

Advanced Characterization of Receptor Selectivity and Downstream Signaling in Preclinical Models

The interaction of this compound and its metabolites with various steroid receptors is an area of active investigation. Studies have shown that 16alpha-hydroxyprogesterone and its 5α-reduced metabolite, 16OH-DHP4, act as weak partial agonists for the androgen receptor (AR). researchgate.netresearch-nexus.net They also exhibit weak partial agonist activity towards the progesterone (B1679170) receptor-B (PR-B). researchgate.netresearch-nexus.net Interestingly, while the 5α-reduction of progesterone significantly decreases its ability to activate the progesterone receptor, 16alpha-hydroxyprogesterone and 16OH-DHP4 maintain comparable levels of receptor activation. researchgate.netresearch-nexus.net This suggests that these metabolites may have distinct signaling properties.

Further research is needed to fully characterize the receptor selectivity and downstream signaling pathways of this compound and its derivatives in various preclinical models. Understanding how these compounds interact with different receptors and the subsequent cellular responses will be crucial in determining their physiological and potential pathophysiological roles.

Development of Enhanced Analytical Methodologies for Low-Concentration Detection in Research Matrices

The accurate measurement of this compound, which often exists at low concentrations in biological samples, is critical for research. The development of more sensitive and specific analytical methods is an ongoing priority. Techniques like gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS) are powerful tools for steroid profiling. mdpi.com However, challenges remain, particularly in neonatal screening where cross-reactivity with other steroids can lead to inaccurate results with immunoassays. oup.com

Future efforts should focus on refining these methods to improve the limit of detection (LOD) and reduce interference from other compounds. For instance, a study analyzing neuroactive steroids in cerebrospinal fluid reported an LOD for 16alpha-hydroxy-pregnenolone, demonstrating the feasibility of detecting it in complex matrices. mdpi.com Continued advancements in mass spectrometry and chromatographic techniques will be essential for reliably quantifying this steroid and its metabolites in various research settings.

Comparative Studies Across Species to Understand Evolutionary Conservation of Metabolism

The metabolism of steroids can vary significantly between species. Comparative studies are therefore essential to understand the evolutionary conservation of the metabolic pathways involving this compound. For example, the 16α-hydroxylation of progesterone by CYP17A1 is more prominent in humans and chimpanzees than in other species. oup.comnih.gov This difference has been linked to a specific amino acid, Ala105, in the human and chimpanzee enzyme. nih.gov

By examining the presence and activity of the enzymes that metabolize this compound in a range of species, researchers can gain insights into the evolutionary pressures that have shaped its function. Such studies can also help in selecting appropriate animal models for preclinical research.

Investigation into the Role of this compound in Steroidogenic Interplay with Other Endogenous Compounds

Steroidogenesis is a complex network of interconnected pathways, and the activity of one steroid can influence the synthesis and metabolism of others. Investigating the interplay between this compound and other endogenous steroids is crucial for a complete understanding of its role. For example, in certain conditions, the ratio of this compound to other steroids, such as 16α-hydroxy-DHEA, can be a useful diagnostic marker. nih.govoup.com

Further research should explore how fluctuations in other hormones affect the production and metabolism of this compound and, conversely, how this steroid influences other steroidogenic pathways. This systemic approach will provide a more comprehensive picture of its function within the broader endocrine system.

Q & A

Q. What analytical techniques are most reliable for identifying and quantifying 16α-Hydroxypregnenolone in biological samples?

- Methodological Answer : Use high-performance liquid chromatography coupled with mass spectrometry (HPLC-MS) with electrospray ionization for high sensitivity and specificity. Validate assays using internal standards (e.g., deuterated analogs) to account for matrix effects. Nuclear magnetic resonance (NMR) spectroscopy can confirm structural integrity, particularly for distinguishing stereoisomers. Reference protocols from the NIST Chemistry WebBook for standardized parameters . Purity assessment should include retention time consistency, spectral matching, and spike-recovery experiments in biological matrices.

Q. How is 16α-Hydroxypregnenolone synthesized in laboratory settings, and what are the key purity assessment criteria?

- Methodological Answer : Synthesis typically involves enzymatic hydroxylation of pregnenolone using cytochrome P450 enzymes (e.g., CYP17A1) under controlled pH and temperature. For chemical synthesis, protect hydroxyl groups with acetyl or silylating agents to prevent side reactions. Purify via column chromatography (silica gel or reverse-phase C18) and validate purity using melting point analysis, HPLC (>95% peak homogeneity), and tandem MS to detect trace impurities .

Q. What experimental approaches are used to detect 16α-Hydroxypregnenolone in steroidogenesis pathways?

- Methodological Answer : Employ radiolabeled tracer studies (e.g., ³H-pregnenolone) with adrenal or gonadal tissue homogenates. Stop reactions with organic solvents, extract steroids using solid-phase extraction (SPE), and analyze via thin-layer chromatography (TLC) or LC-MS. Include negative controls (enzyme inhibitors like ketoconazole) to confirm pathway specificity .

Advanced Research Questions

Q. How can researchers address contradictory findings regarding the biological activity of 16α-Hydroxypregnenolone across different experimental models?

- Methodological Answer : Conduct a systematic review to assess bias in study designs, such as inadequate allocation concealment or lack of blinding, which may exaggerate treatment effects . Replicate findings in orthogonal models (e.g., in vitro receptor binding assays vs. in vivo adrenalectomy models). Use meta-regression to evaluate heterogeneity sources, such as species-specific CYP17A1 isoform expression .

Q. What methodological strategies are recommended for elucidating the enzymatic pathways involved in 16α-Hydroxypregnenolone metabolism?

- Methodological Answer : Combine kinetic studies (Km and Vmax determination) with CRISPR/Cas9 knockout models to identify rate-limiting enzymes. Use isotopic labeling (¹⁴C or ²H) to track metabolic fate in hepatocyte cultures. Integrate transcriptomic data (RNA-seq) to correlate enzyme expression levels with metabolite production .

Q. How can researchers ensure methodological rigor when studying 16α-Hydroxypregnenolone’s effects in vivo?

- Methodological Answer : Follow CONSORT guidelines for animal trials: randomize subjects, blind investigators during data collection, and predefine primary endpoints. Use power analysis to determine cohort sizes, and report exclusion criteria transparently. Validate findings with dose-response curves and independent pharmacokinetic assays (e.g., AUC calculations) .

Q. What comparative analysis frameworks are effective for evaluating species-specific differences in 16α-Hydroxypregnenolone function?

- Methodological Answer : Perform cross-species LC-MS profiling of steroid metabolites in adrenal/plasma samples. Use phylogenetic analysis to align CYP17A1 sequences and identify conserved catalytic domains. Compare in vitro enzyme kinetics (e.g., human vs. rodent microsomes) and correlate with in vivo hormone levels .

Q. How should pharmacokinetic studies of 16α-Hydroxypregnenolone be designed to account for its rapid metabolism?

- Methodological Answer : Use stable isotope-labeled analogs (e.g., ¹³C-16α-Hydroxypregnenolone) administered via intravenous bolus. Collect serial plasma samples and analyze using LC-MS/MS with a lower limit of quantification (LLOQ) ≤1 ng/mL. Apply non-compartmental modeling (WinNonlin) to calculate clearance, half-life, and volume of distribution. Include bile-duct cannulated models to assess enterohepatic recirculation .

Data Contradiction and Validation

Q. What steps are critical for interpreting conflicting receptor binding data for 16α-Hydroxypregnenolone?

- Methodological Answer : Validate receptor assays with positive controls (e.g., cortisol for glucocorticoid receptors) and competitive binding experiments. Assess nonspecific binding using excess cold ligand. Cross-validate findings with transcriptional reporter assays (e.g., luciferase-based GR/AR activation) and gene knockout models .